(3R,4R)-4-Methylpyrrolidin-3-amine dihydrochloride
Description
Properties
IUPAC Name |
(3R,4R)-4-methylpyrrolidin-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.2ClH/c1-4-2-7-3-5(4)6;;/h4-5,7H,2-3,6H2,1H3;2*1H/t4-,5+;;/m1../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVYAOXNULEUHH-CIFXRNLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC[C@@H]1N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-Methylpyrrolidin-3-amine dihydrochloride typically involves the construction of the pyrrolidine ring followed by functionalization at the desired positions One common method includes the cyclization of appropriate precursors under controlled conditions For instance, the reaction of a suitable amine with a carbonyl compound can lead to the formation of the pyrrolidine ring through a cyclization process
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis techniques such as continuous flow chemistry or batch processing. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-4-Methylpyrrolidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amine or methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.
Scientific Research Applications
(3R,4R)-4-Methylpyrrolidin-3-amine dihydrochloride has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It is a key intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3R,4R)-4-Methylpyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares (3R,4R)-4-Methylpyrrolidin-3-amine dihydrochloride with analogous compounds:
*Calculated based on formula.
Key Observations :
- Ring Size : The target compound’s pyrrolidine ring (5-membered) contrasts with the piperidine (6-membered) and spirocyclic systems in analogues. Smaller rings may confer higher conformational rigidity .
- Substituents : Methyl and benzyl groups enhance lipophilicity, impacting membrane permeability and pharmacokinetics . Fluorinated derivatives (e.g., 4-fluoropiperidine) may improve metabolic stability .
Biological Activity
(3R,4R)-4-Methylpyrrolidin-3-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its biological activities and potential therapeutic applications. This article will explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C5H12Cl2N2
- Molecular Weight : 174.07 g/mol
- CAS Number : 1062580-52-2
This compound acts primarily as a modulator of neurotransmitter systems. It has been identified as a selective inhibitor of certain enzymes and receptors, influencing various biological pathways.
Key Mechanisms:
- NMDA Receptor Modulation : The compound has shown potential in modulating the N-methyl-D-aspartate (NMDA) receptor, which plays a critical role in synaptic plasticity and memory function. Studies indicate that it can enhance glycine binding at the NMDA receptor, leading to improved cognitive functions .
- CYP Enzyme Interaction : It has been reported to inhibit CYP2D6 and CYP3A4 enzymes, which are crucial for drug metabolism. This inhibition can lead to significant drug-drug interactions when co-administered with other medications .
Biological Activity
The biological activity of this compound can be summarized in the following table:
Case Studies
- Cognitive Enhancement : A study explored the effects of this compound on cognitive performance in rodent models. Results indicated significant improvements in memory retention tasks compared to control groups, suggesting its potential as a cognitive enhancer .
- Drug Interaction Profiles : Another investigation assessed the compound's interaction with various CYP enzymes. The findings revealed that while it inhibits CYP2D6 and CYP3A4, it does not affect CYP1A2 or CYP2C19, indicating a selective interaction profile that could be beneficial in polypharmacy situations .
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of pyrrolidine derivatives, including this compound. The findings emphasize the importance of specific structural features in enhancing biological activity and receptor selectivity.
Notable Findings:
Q & A
Q. Conflicting reports on stability under ambient conditions: How to reconcile?
- Methodological Answer: Stability may vary due to humidity or light exposure. Conduct accelerated stability studies (40°C/75% RH for 1–3 months) with HPLC monitoring. Use QbD (Quality by Design) principles to identify critical quality attributes (CQAs) and establish storage protocols (e.g., desiccants, amber vials) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
